Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride
Overview
Description
Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride (ETBH) is an organic compound belonging to the carboximidate family of compounds. It is a white solid with a melting point of 124-126°C and is soluble in dimethylformamide, dimethyl sulfoxide, and diethyl ether. ETBH is used in a variety of laboratory experiments and has a range of scientific applications.
Scientific Research Applications
Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride is primarily used in scientific research as a reagent in organic synthesis. It is often used to synthesize other carboximidate compounds, such as ethyl 4-trifluoromethylbenzene-1-carboximidate hydrochloride, which can be used as a catalyst in organic reactions. This compound is also used as a ligand in coordination chemistry and as a catalyst in a variety of organic reactions.
Mechanism of Action
Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride acts as a proton transfer agent, transferring a proton from the carboximidate group to the trifluoromethyl group. This proton transfer is facilitated by the presence of a strong hydrogen bond between the carboximidate group and the trifluoromethyl group. The proton transfer results in the formation of an intermediate, which can then react with other molecules or undergo further proton transfer reactions.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects in laboratory experiments. It has been found to have a protective effect against oxidative stress, as well as anti-inflammatory and anti-tumor properties. In addition, this compound has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride in laboratory experiments include its high solubility in polar aprotic solvents, its stability under a wide range of conditions, and its low toxicity. However, this compound is not suitable for use in experiments involving human or animal subjects, as it has not been tested for safety in these contexts.
Future Directions
The future of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride may include further research into its biochemical and physiological effects, as well as its potential applications as a drug or therapeutic agent. In addition, this compound may be used in the development of new catalysts or ligands for use in organic synthesis and coordination chemistry. Finally, this compound may be used in the development of new materials, such as polymers and nanomaterials.
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)benzenecarboximidate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,14H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNYUAQGMLOZLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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